An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Levofloxacin N-oxide
CAS No.: 117678-38-3
Cat. No.: VC0104380
Molecular Formula: C18H20FN3O5
Molecular Weight: 377.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117678-38-3 |
---|---|
Molecular Formula | C18H20FN3O5 |
Molecular Weight | 377.4 g/mol |
IUPAC Name | (2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 |
Standard InChI Key | MVLAUMUQGRQERL-JTQLQIEISA-N |
Isomeric SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Appearance | White Solid to Pale Yellow Solid |
Introduction
Physical and Chemical Properties
Structural Characteristics
Levofloxacin N-oxide has the molecular formula C18H20FN3O5 and a molecular weight of 377.37 g/mol . Its structure is derived from levofloxacin, featuring the characteristic fluoroquinolone core with a fluorine atom at position 9, a carboxylic acid group at position 6, and a piperazine ring at position 10. The distinguishing feature is the oxidation of the nitrogen atom in the piperazine ring, forming an N-oxide group that significantly alters its physicochemical properties and biological activity .
Physical Properties
The physical characteristics of Levofloxacin N-oxide, as documented in scientific literature, are summarized in the following table:
Origin and Formation
Degradation Pathways
Studies on levofloxacin degradation have demonstrated that the formation of levofloxacin N-oxide is a significant pathway, particularly when solutions are exposed to light. Researchers have observed that levofloxacin solutions should be protected from direct daylight to maintain drug stability, as the N-oxide is formed regardless of the solvent used . Additional degradation pathways for levofloxacin may include hydroxylation, defluorination, decarboxylation, and modifications to the piperazine ring, depending on the environmental conditions .
Analytical Methods for Detection
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) has been employed for the detection and quantification of levofloxacin N-oxide in pharmaceutical preparations. The chromatographic separation allows for the differentiation between levofloxacin and its N-oxide impurity, enabling monitoring of drug stability and quality .
Gas Chromatography (GC) has also been utilized in combination with mass spectrometry for the identification of levofloxacin N-oxide in degradation studies .
Mass Spectrometry
Mass spectrometry has proven to be a valuable tool for the identification and structural characterization of levofloxacin N-oxide. The compound exhibits a characteristic molecular ion peak at m/z 378 [M+H]+, corresponding to its molecular weight of 377 . Fragmentation patterns provide further structural confirmation:
-
Fragment at m/z 362 (F1+H+): Results from the removal of an oxygen atom from the levofloxacin N-oxide molecule .
-
Fragment at m/z 334 (F2+H+): Forms due to decarboxylation of the ion m/z 378 .
These characteristic fragmentation patterns serve as fingerprints for the unambiguous identification of levofloxacin N-oxide in complex matrices and degradation studies .
Pharmaceutical Implications
Stability Considerations
The formation of levofloxacin N-oxide has significant implications for the stability and shelf-life of levofloxacin formulations. Research has demonstrated that levofloxacin solutions should be protected from direct daylight to maintain drug stability . This finding has practical consequences for the packaging, storage, and handling instructions for levofloxacin products.
The degradation occurs regardless of the solvent used, suggesting that protection from light exposure is a critical consideration across different formulation types . These stability findings have informed regulatory requirements and pharmaceutical manufacturing practices to ensure the quality and efficacy of levofloxacin products throughout their shelf life.
Quality Control Measures
As a known impurity of levofloxacin, the N-oxide derivative is subject to regulatory monitoring and control. It is officially recognized as Levofloxacin BP Impurity C and USP Levofloxacin Related Compound C, with established specifications for acceptable limits in pharmaceutical preparations .
Quality control measures typically involve:
-
Development and validation of analytical methods for detection and quantification
-
Establishment of acceptance criteria based on toxicological evaluation
-
Implementation of appropriate manufacturing controls to minimize formation
-
Design of suitable packaging to protect from light exposure
-
Stability testing under various conditions to predict impurity levels over the product lifecycle
These measures ensure that levofloxacin products maintain their quality, safety, and efficacy throughout their approved shelf life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume